N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide
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Overview
Description
N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with phenylmethylamine, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 4-methylbenzenesulfonyl chloride with phenylmethylamine: This step involves the nucleophilic substitution of the sulfonyl chloride group by the amine group, forming the intermediate N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]amine.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit specific enzymes or pathways makes it a candidate for drug development.
Biological Studies: The compound is used in studies related to enzyme inhibition, protein binding, and cellular uptake.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biological pathways, resulting in antimicrobial or anticancer effects. The compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]amine: This compound is an intermediate in the synthesis of N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide and shares similar structural features.
N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]sulfone:
N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]thiol:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in research and industry.
Properties
CAS No. |
185244-08-0 |
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Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)sulfonyl-phenylmethyl]acetamide |
InChI |
InChI=1S/C16H17NO3S/c1-12-8-10-15(11-9-12)21(19,20)16(17-13(2)18)14-6-4-3-5-7-14/h3-11,16H,1-2H3,(H,17,18) |
InChI Key |
IKMVOCASLGGGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
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